![molecular formula C11H8N2O2 B1522089 [2,3'-Bipyridine]-5-carboxylic acid CAS No. 5059-52-9](/img/structure/B1522089.png)

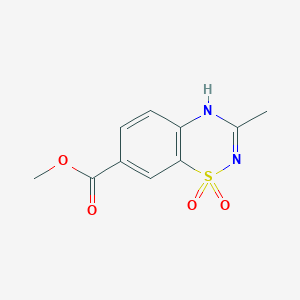

[2,3'-Bipyridine]-5-carboxylic acid

Übersicht

Beschreibung

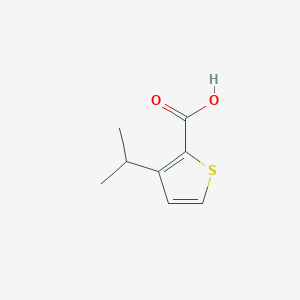

“[2,3’-Bipyridine]-5-carboxylic acid” is a derivative of bipyridine, which is a family of organic compounds with the formula (C5H4N)2, consisting of two pyridyl (C5H4N) rings . Bipyridines are colorless solids, soluble in organic solvents and slightly soluble in water . The carboxylic acid group attached to the bipyridine ring makes it capable of acting as a proton donor .

Synthesis Analysis

The synthesis of bipyridines is well-known since 1950 . A straightforward synthesis utilizes commercially or readily available starting compounds and their direct N-alkylation, mostly using 1,3-propanesultone . A new ligand 2,3’-bipyridine-2’,3-dicarboxylic acid monohydrate and a new copper (II) 2D coordination polymer were synthesized and characterized by X-ray diffraction studies, IR spectra, elemental analysis, EPR, luminescence spectra, and TGA .Molecular Structure Analysis

The molecular structure of bipyridines depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . The computed anhydrate crystal energy landscapes have the 2,2’-bipyridine as the lowest energy structure .Chemical Reactions Analysis

Bipyridinium salts are popular due to their perspective applications in redox flow batteries . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .Wissenschaftliche Forschungsanwendungen

Inhibitors of Prolyl Hydroxylase

- Structure-Activity Relationships: [2,2'-Bipyridine]-5-carboxylic acid and its derivatives have been synthesized and tested as inhibitors of prolyl hydroxylase. The structure-activity relationships seen with this compound closely resemble those of pyridine-2-carboxylic acid. Notably, [2,2'-Bipyridine]-5,5'-dicarboxylic acid is a potent inhibitor of its type, suggesting potential medical applications in regulating prolyl hydroxylase activity (Hales & Beattie, 1993).

Complexation of Lanthanide(III) Cations

- Synthesis of Tridentate Ligands: [2,3'-Bipyridine]-5-carboxylic acid has been used in the synthesis of mono-, bis-, and tris-tridentate ligands. These ligands are particularly well-suited for the complexation of lanthanide(III) cations, indicating their potential in materials science and coordination chemistry (Charbonnière, Weibel, & Ziessel, 2001).

Metal-Organic Frameworks (MOFs) for H2S Removal

- Integration in MOFs: The compound has been used in the synthesis of a zirconium-based metal-organic framework (MOF) with the aim of integrating an additional N-donor coordination functionality into the framework. This MOF shows good performance in toxic hydrogen sulfide capture, highlighting its potential application in environmental cleanup and gas storage (Nickerl et al., 2014).

Ruthenium Tris(bipyridine)-Type Complexes

- Photophysical Properties: Utilization of this compound in the synthesis of ruthenium tris(bipyridine)-type complexes has been studied. These complexes exhibit interesting photophysical properties, suggesting applications in photochemistry and solar energy conversion (Shiina, Oishi, & Ishida, 2012).

Dye-Sensitized Solar Cells (DSCs)

- Application in Solar Cells: Copper(I) complexes of this compound derivatives have been prepared for use in copper-based dye-sensitized solar cells. The study of these complexes contributes to the development of more efficient solar energy harvesting technologies (Constable et al., 2009).

Biological Activity Studies

- DNA/Protein Interaction and Antioxidant Activity: The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed has been studied. This includes DNA/protein binding, antioxidant activity, and cytotoxicity, suggesting applications in biochemistry and pharmacology (Kamatchi et al., 2017).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-pyridin-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBXUYWOUQLQMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660344 | |

| Record name | [2,3'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5059-52-9 | |

| Record name | [2,3'-Bipyridine]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1522010.png)

![2-{[(3-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1522011.png)